molecular formula C8H8BClO2 B12438408 2-(3-Chlorophenyl)ethenylboronic acid

2-(3-Chlorophenyl)ethenylboronic acid

Cat. No.: B12438408
M. Wt: 182.41 g/mol
InChI Key: GJVFZKMQTVCZFF-UHFFFAOYSA-N
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Description

(3-Chlorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a chlorine substituent at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(3-chlorophenyl)ethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVFZKMQTVCZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorostyryl)boronic acid typically involves the reaction of a suitable styryl precursor with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-chlorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for (3-Chlorostyryl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (3-Chlorostyryl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . The chlorine substituent can also participate in various substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

  • (4-Chlorostyryl)boronic acid
  • (2-Chlorostyryl)boronic acid
  • (3-Bromostyryl)boronic acid
  • (3-Methylstyryl)boronic acid

Comparison: (3-Chlorostyryl)boronic acid is unique due to the position of the chlorine substituent, which can influence its reactivity and the types of reactions it undergoes. For example, the chlorine at the third position can participate in specific substitution reactions that may not be as favorable in other positional isomers .

Biological Activity

2-(3-Chlorophenyl)ethenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a boronic acid functional group attached to a vinyl group, which is further substituted with a chlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of complex organic molecules used in pharmaceuticals.

The synthesis of this compound typically involves several steps, including the formation of the boronic acid group through reactions involving boron reagents. The reactivity of the boronic acid moiety is particularly significant, as it can participate in cross-coupling reactions, such as the Suzuki reaction, where it reacts with organic halides in the presence of palladium catalysts to form biaryl compounds.

Research indicates that boronic acids, including this compound, can act as inhibitors of various biological targets. They often form covalent bonds with serine or threonine residues in proteins, which can lead to inhibition of enzymatic activity. This mechanism is particularly relevant for developing inhibitors against proteases and β-lactamases, which are critical in antibiotic resistance .

Case Studies and Research Findings

  • Immunoproteasome Inhibition : A study conducted on boronic acid derivatives identified this compound as a potential inhibitor of the β5i subunit of the immunoproteasome. The inhibition of this target is crucial for treating autoimmune diseases, highlighting the therapeutic potential of this compound .
  • Antimicrobial Activity : While direct antimicrobial activity has not been extensively reported for this compound alone, its derivatives have shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains. For instance, studies on sulfonamide boronic acids demonstrated synergy with β-lactams, significantly reducing minimum inhibitory concentrations (MICs) against resistant bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
This compound Contains chlorophenyl and vinyl groupsPotential antitumor activity; versatile reactivity
Phenylboronic Acid Simple phenolic structure without vinyl substitutionCommonly used in various coupling reactions
4-Chlorophenylboronic Acid Chlorine substitution at para positionDifferent electronic properties due to substitution
Vinylboronic Acid Vinyl group without aromatic substitutionSimplified reactivity; often used in polymer chemistry

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